molecular formula C8H11Cl2FN2 B2627403 (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2309431-24-9

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No.: B2627403
CAS No.: 2309431-24-9
M. Wt: 225.09
InChI Key: ODNLFILUTGFFQR-AUCRBCQYSA-N
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Description

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a fluoropyridine moiety attached to a cyclopropane ring, which is further functionalized with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the Fluoropyridine Moiety: This step involves the coupling of the cyclopropane intermediate with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Functionalization with an Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the fluoropyridine moiety to a more saturated pyridine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while nucleophilic substitution can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of fluorinated cyclopropane derivatives on biological systems. It can serve as a probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine may be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may contribute to the development of new materials and products.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoropyridine moiety can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Pyridin-3-yl)cyclopropan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (1R,2S)-2-(6-Chloropyridin-3-yl)cyclopropan-1-amine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    (1R,2S)-2-(6-Methylpyridin-3-yl)cyclopropan-1-amine: The presence of a methyl group instead of fluorine can lead to variations in steric and electronic effects.

Uniqueness

The presence of the fluorine atom in (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. These features make it distinct from other similar compounds and valuable for various scientific and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNLFILUTGFFQR-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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